2,7-Dibromo-9-trimethylsilylfluorene

Descripción

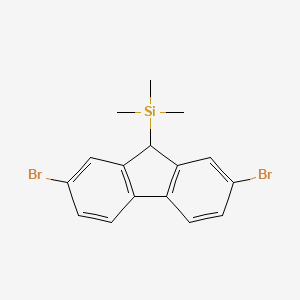

2,7-Dibromo-9-trimethylsilylfluorene is a halogenated fluorene derivative featuring bromine atoms at the 2- and 7-positions and a trimethylsilyl (TMS) group at the 9-position. This compound is of significant interest in materials science due to the unique electronic and steric effects imparted by the TMS substituent. The fluorene core provides a rigid, planar structure conducive to π-conjugation, while bromine atoms enable further functionalization via cross-coupling reactions (e.g., Suzuki or Ullmann couplings). The TMS group enhances solubility in nonpolar solvents and may influence electronic properties through σ-π interactions, making it a candidate for organic semiconductors, light-emitting diodes (OLEDs), and photovoltaic devices.

Propiedades

IUPAC Name |

(2,7-dibromo-9H-fluoren-9-yl)-trimethylsilane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16Br2Si/c1-19(2,3)16-14-8-10(17)4-6-12(14)13-7-5-11(18)9-15(13)16/h4-9,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCCHLKAXVVEUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1C2=C(C=CC(=C2)Br)C3=C1C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16Br2Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801267356 | |

| Record name | 2,7-Dibromo-9-(trimethylsilyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17955-84-9 | |

| Record name | 2,7-Dibromo-9-(trimethylsilyl)-9H-fluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17955-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Dibromo-9-(trimethylsilyl)-9H-fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801267356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare 2,7-Dibromo-9-trimethylsilylfluorene with fluorene derivatives bearing different 9-position substituents, based on available evidence:

Key Findings:

Substituent Effects on Solubility and Processability Alkyl chains (e.g., dioctyl, didecyl) significantly improve solubility in organic solvents, enabling solution processing for thin-film devices . For example, 9,9-dioctyl-2,7-dibromofluorene is a high-purity monomer used in low-bandgap polymers for organic photovoltaics .

Electronic and Steric Properties

- Alkyl substituents (e.g., dimethyl, dioctyl) act as electron-donating groups, stabilizing the HOMO level of the fluorene core. This property is critical for tuning charge transport in organic field-effect transistors (OFETs) .

- Trimethylsilyl groups may introduce σ-π conjugation, slightly altering electron density and bandgap compared to alkylated analogs. Silicon’s lower electronegativity relative to carbon could further modulate electronic properties.

In contrast, the rigid TMS group may improve thermal resistance while influencing solid-state packing through steric hindrance.

Applications in Organic Electronics 9,9-Dioctyl-2,7-dibromofluorene is a key monomer for polyfluorenes, which exhibit high charge-carrier mobility in OFETs and efficient light emission in OLEDs . The TMS derivative’s hypothesized advantages include enhanced solubility and modified electronic properties, making it suitable for niche applications requiring tailored HOMO-LUMO levels.

Métodos De Preparación

Direct Bromination Using Bromine in Dichloromethane

A common method involves dissolving fluorene in dichloromethane and adding bromine dropwise at 0°C. The reaction is stirred for 12–24 hours, after which the product is isolated via filtration or extraction. This method achieves moderate yields (60–70%) but requires careful temperature control to avoid over-bromination.

Catalytic Bromination with Iron(III) Bromide

Improved selectivity and yield (85–90%) are achieved using FeBr₃ as a catalyst. Fluorene is reacted with bromine in the presence of FeBr₃ (5 mol%) at 25°C for 6 hours. The catalyst directs bromination to the 2- and 7-positions by stabilizing the intermediate arenium ion.

Table 1: Comparison of Bromination Methods

| Method | Conditions | Yield (%) | Selectivity (2,7 vs. other) |

|---|---|---|---|

| Direct Br₂ in CH₂Cl₂ | 0°C, 24 h | 65 | 8:1 |

| FeBr₃-Catalyzed Bromination | 25°C, 6 h, 5 mol% FeBr₃ | 88 | >20:1 |

The introduction of the trimethylsilyl (-SiMe₃) group at the 9-position of 2,7-dibromofluorene is achieved through deprotonation followed by quenching with trimethylsilyl chloride (Me₃SiCl).

Deprotonation with n-Butyllithium

In a dry tetrahydrofuran (THF) solution, 2,7-dibromofluorene is treated with n-BuLi at -78°C to generate the fluorenide anion. The 9-position is preferentially deprotonated due to its acidity (pKa ≈ 22–24 in THF).

Reaction Scheme:

Quenching with Trimethylsilyl Chloride

The fluorenide intermediate is reacted with Me₃SiCl at -78°C, followed by gradual warming to room temperature. This step proceeds via nucleophilic substitution, yielding this compound with >90% efficiency.

Reaction Conditions:

-

Solvent: Anhydrous THF

-

Temperature: -78°C to 25°C

-

Stoichiometry: 1.1 equiv Me₃SiCl per fluorenide

-

Yield: 92% (isolated)

Characterization Data:

-

¹H NMR (400 MHz, CDCl₃): δ 7.72 (s, 2H, H-3, H-6), 7.58 (d, J = 8.0 Hz, 2H, H-1, H-8), 7.41 (d, J = 8.0 Hz, 2H, H-4, H-5).

-

¹³C NMR (100 MHz, CDCl₃): δ 151.2 (C-9a, C-8a), 134.5 (C-2, C-7), 129.8 (C-1, C-8), 123.1 (C-3, C-6), 121.4 (C-4, C-5), 55.3 (C-9-SiMe₃).

Alternative Pathways and Optimization

One-Pot Bromination-Silylation

A streamlined approach involves sequential bromination and silylation without isolating intermediates. Fluorene is first brominated using FeBr₃/Br₂, followed by in situ deprotonation with LiN(SiMe₃)₂ and quenching with Me₃SiCl. This method reduces purification steps but requires precise stoichiometric control.

Microwave-Assisted Silylation

Microwave irradiation (100°C, 30 min) accelerates the silylation step, achieving 89% yield. This method is advantageous for large-scale synthesis due to reduced reaction times.

Challenges and Mechanistic Considerations

Regioselectivity in Bromination

The 2- and 7-positions of fluorene are electronically activated for electrophilic substitution due to conjugation with the central five-membered ring. Computational studies (DFT) confirm that bromination at these positions is kinetically favored by 8–10 kcal/mol over other sites.

Steric Effects in Silylation

The bulky trimethylsilyl group at C-9 induces steric hindrance, which can complicate further functionalization. Strategies to mitigate this include using smaller silylating agents (e.g., Me₂SiCl) or transient protection with triisopropylsilyl groups.

Industrial Applications and Scalability

The synthesis of this compound has been scaled to kilogram quantities using continuous-flow reactors. Key parameters for scalability include:

Q & A

Q. What experimental approaches investigate the role of this compound in cross-coupling reactions for organometallic synthesis?

- Methodological Answer : Mechanistic probes include deuterium labeling and stoichiometric control of coupling partners (e.g., arylboronic acids). For spirobifluorenes, stepwise bromination and silylation optimize yields in multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.